(10R,11S)-Juvenile hormone I

描述

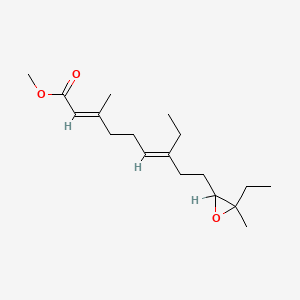

Structure

3D Structure

属性

CAS 编号 |

23314-84-3 |

|---|---|

分子式 |

C18H30O3 |

分子量 |

294.4 g/mol |

IUPAC 名称 |

methyl (2E,6E)-7-ethyl-9-(3-ethyl-3-methyloxiran-2-yl)-3-methylnona-2,6-dienoate |

InChI |

InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+ |

InChI 键 |

RQIDGZHMTWSMMC-SKDLNQQGSA-N |

SMILES |

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC |

手性 SMILES |

CC/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)CC |

规范 SMILES |

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC |

同义词 |

C18-juvenile hormone juvenile hormone I juvenile hormone I, (2alpha(2E,6E),3alpha)-(+-)-isomer juvenile hormone I, (2alpha(2E,6E),3beta)-(+-)-isomer juvenile hormone I, (2alpha(2E,6E),3beta)-isomer juvenile hormone I, (2alpha(2E,6Z),3beta)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6E),3alpha)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6E),3beta)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6Z),3alpha)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6Z),3beta)-(+-)-isomer juvenile hormone I, (2R-(2alpha(2E,6E),3alpha))-isomer juvenile hormone-I methyl-7-ethyl-3,11-dimethyl-cis-10,11-oxido-trans,trans-2,6-tridecadienoate |

产品来源 |

United States |

Biosynthesis and Regulation of 10r,11s Juvenile Hormone I

Biosynthetic Pathways of (10R,11S)-Juvenile Hormone I

The synthesis of JH I follows a unique variation of the isoprenoid pathway, distinguished by the incorporation of ethyl side chains, a characteristic feature of the higher juvenile hormones found in Lepidoptera. wikipedia.orgeje.cz

Precursor Utilization in this compound Synthesis

The biosynthesis of the characteristic homoisoprenoid structure of JH I begins with fundamental building blocks from the mevalonate (B85504) pathway. wikipedia.org Unlike the more common JH III, the synthesis of JH I requires the integration of ethyl groups, a process unique to certain insect orders like Lepidoptera. wikipedia.org This is accomplished through the utilization of propionyl-CoA, which is derived from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine and valine. wikipedia.org

The pathway proceeds through the formation of homomevalonate, a key intermediate that is a 3-ethyl homolog of mevalonate. wikipedia.org Research using cell-free extracts of corpora allata from Manduca sexta has shown that while acetate (B1210297) and mevalonate are incorporated, propionate (B1217596) is a highly efficient precursor for JH I. wikipedia.org This highlights a critical metabolic divergence that enables the production of ethyl-branched JHs in Lepidoptera.

Table 1: Key Precursors in this compound Biosynthesis

| Precursor | Role in JH I Synthesis |

| Acetyl-CoA | A fundamental building block from the mevalonate pathway. wikipedia.org |

| Propionyl-CoA | Derived from BCAA catabolism; provides the ethyl groups characteristic of JH I. wikipedia.org |

| Isoleucine & Valine | Branched-chain amino acids (BCAAs) that are catabolized to produce propionyl-CoA. wikipedia.org |

| Homomevalonate | A key chiral intermediate formed from propionyl-CoA, leading to the homoisoprenoid structure. wikipedia.orgresearchgate.net |

| Farnesoic Acid (homolog) | The direct acyclic precursor that undergoes the final modification steps of epoxidation and methylation. nih.gov |

Enzymology of this compound Biosynthesis

The terminal steps of JH I biosynthesis are a two-stage process involving epoxidation and methylation. In Lepidoptera, the established sequence for these reactions is epoxidation followed by methylation. nih.gov This order is primarily dictated by the substrate specificity of the enzymes involved. nih.gov

The first of these final steps is the stereospecific epoxidation of the C10-C11 double bond of a farnesoic acid homolog. This reaction is catalyzed by a P450-dependent monooxygenase, often referred to as an epoxidase. nih.gov This enzyme converts the acid precursor into juvenile hormone I acid (JHA I). The epoxidase in Lepidoptera demonstrates a high affinity for the farnesoic acid substrate. nih.gov

The subsequent and final step is the methylation of the carboxyl group of JHA I. This is carried out by the enzyme S-adenosylmethionine-dependent juvenile hormone acid methyltransferase (JHAMT). nih.gov This enzymatic action yields the biologically active this compound. nih.govcapes.gov.br The stereoselectivity of the epoxidation and subsequent methylation is crucial, as the (10R,11S) configuration is essential for the hormone's biological activity. nih.gov In some lepidopteran species, there is a sexual dimorphism where male corpora allata may lack JHAMT and produce the acid form, while the male accessory glands possess the enzyme to complete the synthesis. tandfonline.com

Table 2: Key Enzymes in the Final Steps of this compound Biosynthesis

| Enzyme | Reaction Catalyzed | Substrate | Product |

| P450 Epoxidase | Epoxidation of the C10-C11 double bond. nih.gov | Farnesoic Acid (homolog) | Juvenile Hormone I Acid (JHA I) |

| Juvenile Hormone Acid Methyltransferase (JHAMT) | Methylation of the carboxyl group. nih.gov | Juvenile Hormone I Acid (JHA I) | This compound |

Endocrine Control of this compound Production

The production rate of JH I is not constant but is meticulously regulated to meet the insect's developmental and reproductive needs. This control is exerted by the endocrine system, with the corpora allata acting as the manufacturing site and the central nervous system providing overarching command.

Role of Corpora Allata in this compound Biogenesis

The exclusive site of juvenile hormone biosynthesis, including JH I, is a pair of small endocrine glands located behind the brain known as the corpora allata (CA). wikipedia.orgnih.govwikipedia.orgbritannica.com These glands are responsible for synthesizing and secreting the hormone into the hemolymph, from where it is transported to target tissues. wikipedia.org The synthesis of homosesquiterpenoids like JH I is a defining metabolic function of the corpora allata in Lepidoptera. eje.cz

The activity of the CA fluctuates throughout an insect's life. For instance, in the Cecropia silkworm, the corpora allata are highly active in the adult stage, secreting significant amounts of juvenile hormone. uchicago.edu Experimental studies, including the surgical removal (allatectomy) or transplantation of the CA, have definitively confirmed their central role in controlling metamorphosis. wikipedia.org The removal of the glands in a larva can lead to the formation of a miniature adult, demonstrating the necessity of JH for maintaining the juvenile form. wikipedia.org

Neurohormonal Regulation of this compound Secretion

The synthetic activity of the corpora allata is under the direct control of the central nervous system, which modulates JH I production through specific neuropeptides. nih.govannalsofneurosciences.org This regulation is typically a dual-control system involving both stimulatory and inhibitory signals that originate from the brain and act upon the CA. wikipedia.orgresearchgate.net

Stimulatory Neuropeptides (Allatotropins): These are peptides that enhance the rate of JH biosynthesis in the corpora allata. wikipedia.orgeje.cz The first such peptide identified, Manduca sexta allatotropin (B570788) (Mas-AT), was shown to stimulate JH synthesis in adult moths, including several lepidopteran species. eje.czoup.comscholaris.ca The release of allatotropins signals the CA to increase hormone production.

Inhibitory Neuropeptides (Allatostatins): These peptides suppress JH synthesis. wikipedia.orgeje.cz Several families of allatostatins have been identified across various insect orders. eje.cz In Lepidoptera, Manduca sexta allatostatin (Mas-AS) has been shown to inhibit JH production in vitro. nih.gov These inhibitory signals allow for a rapid decrease in the JH titer when required for developmental transitions, such as the initiation of metamorphosis. wikipedia.org This neurohormonal control ensures that the levels of this compound are precisely timed to orchestrate key life events.

Table 3: Neurohormones Regulating Corpora Allata Activity

| Neurohormone Class | Function | Example Peptide | Primary Effect on JH I Production |

| Allatotropins | Stimulatory | Manduca sexta Allatotropin (Mas-AT) oup.comnih.gov | Increase |

| Allatostatins | Inhibitory | Manduca sexta Allatostatin (Mas-AS) nih.gov | Decrease |

Metabolism and Degradation of 10r,11s Juvenile Hormone I

Major Metabolic Pathways of (10R,11S)-Juvenile Hormone I

The degradation of this compound proceeds through several well-defined metabolic routes. The relative importance of these pathways can differ depending on the insect species and developmental stage. nih.gov The primary routes involve enzymatic attacks on the methyl ester and the 10,11-epoxide, which are critical for the hormone's biological function. d-nb.infosmolecule.com

A key step in the deactivation of JH I involves the hydration of its epoxide ring. The (10R,11S)-epoxide is a crucial feature for the hormone's biological activity. smolecule.com This reaction is catalyzed by the enzyme Juvenile Hormone Epoxide Hydrolase (JHEH), which opens the epoxide ring by adding a water molecule. wikipedia.org This process results in the formation of a less active and more polar metabolite, this compound diol (JH I diol). d-nb.infowikipedia.org Unlike some other metabolic steps, this epoxide hydration is considered an irreversible inactivation pathway, as the resulting diol cannot be readily converted back to the active hormone. wikipedia.org

Another major pathway for JH I inactivation is the hydrolysis of its methyl ester group. d-nb.infosmolecule.com This reaction is catalyzed by Juvenile Hormone Esterase (JHE), an enzyme that belongs to the carboxylesterase family. wikipedia.orgebi.ac.uk The enzymatic reaction involves the cleavage of the ester bond, yielding this compound acid (JH I acid) and methanol. ebi.ac.uktamu.edu In many Lepidopteran species, ester hydrolysis is considered the initial and primary step in JH degradation, preceding epoxide hydration. wikipedia.orgwikipedia.org The resulting JH I acid has significantly reduced biological activity compared to the parent hormone.

Following the initial hydrolytic steps, the metabolites of JH I undergo further conversions to increase their water solubility and facilitate their removal from the body. wikipedia.orgwikipedia.org The two primary metabolites, JH I acid and JH I diol, can be further processed. JH I acid can be acted upon by JHEH to form JH acid diol. wikipedia.orgscispace.com

A significant subsequent pathway involves the phosphorylation of the JH I diol. The enzyme Juvenile Hormone Diol Kinase (JHDK) catalyzes the transfer of a phosphate (B84403) group, typically from ATP, to the hydroxyl group at the C10 position of the diol. wikipedia.org This reaction produces (10S,11S) JH diol phosphate, a highly polar conjugate. wikipedia.org Studies in Manduca sexta have identified the phosphate conjugate of JH I diol as a principal end product of JH I metabolism. scispace.com This phosphorylation dramatically increases the water solubility of the metabolite, which is a critical step for its excretion via the Malpighian tubules. wikipedia.orgwikipedia.org

Table 1: Major Metabolites of this compound

| Precursor Compound | Metabolite | Generating Enzyme(s) |

|---|---|---|

| This compound | This compound diol | Juvenile Hormone Epoxide Hydrolase (JHEH) |

| This compound | This compound acid | Juvenile Hormone Esterase (JHE) |

| This compound acid | Juvenile Hormone I acid diol | Juvenile Hormone Epoxide Hydrolase (JHEH) |

| This compound diol | (10S,11S)-Juvenile Hormone I diol phosphate | Juvenile Hormone Diol Kinase (JHDK) |

Enzymatic Degradation of this compound

The catabolism of this compound is mediated by a specific set of enzymes that exhibit high affinity and specificity for the hormone and its derivatives. The coordinated action of these enzymes ensures a rapid and efficient reduction in JH I levels at precise moments during insect development. nih.gov

Juvenile Hormone Epoxide Hydrolase (JHEH) plays a pivotal role in the permanent inactivation of JH I. wikipedia.org This enzyme is typically membrane-associated, found in tissues like the fat body. nih.govbioone.org JHEH catalyzes the trans-addition of water to the C10 and C11 carbons of the epoxide ring, yielding the corresponding vicinal diol. wikipedia.org

Research on purified microsomal JHEH from Manduca sexta has provided kinetic data for its activity against various JH homologs. For (10R,11S)-JH I, the Michaelis-Menten constant (Km) was determined to be 0.61 µM. nih.gov This indicates a high affinity of the enzyme for JH I. JHEH can also metabolize JH I acid, converting it to the diol acid, although at a slower rate than the corresponding esterified hormone. nih.gov The activity of JHEH can be modulated by other factors; for instance, the presence of juvenile hormone binding protein (JHBP) has been shown to protect JH I from degradation by JHEH in vitro, suggesting a regulatory role for this protein in vivo. nih.gov

Juvenile Hormone Esterase (JHE) is a highly efficient enzyme critical for the rapid degradation of JH I, particularly in the hemolymph of many insects. nih.govnih.gov Its systematic name, reflecting its specific substrate, is methyl-(2E,6E)-(10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoate acylhydrolase. wikipedia.org JHE is characterized by an exceptionally low Km and a high catalytic rate (kcat), making it highly effective at hydrolyzing JH I even at the low concentrations found in vivo. nih.govnih.gov

The action of JHE terminates the biological activity of JH I by removing the methyl group from the ester, a feature essential for binding to its receptor. nih.gov The enzyme is highly selective for the natural (2E,6E) isomers of juvenile hormones. wikipedia.org The precise timing of JHE appearance in the hemolymph often coincides with reported drops in the JH titer, highlighting its crucial role in regulating developmental events like metamorphosis. wikipedia.org

Table 2: Key Enzymes in this compound Degradation

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

|---|---|---|---|

| Juvenile Hormone Epoxide Hydrolase | JHEH | This compound, this compound acid | This compound diol, Juvenile Hormone I acid diol |

| Juvenile Hormone Esterase | JHE | This compound | This compound acid, Methanol |

| Juvenile Hormone Diol Kinase | JHDK | This compound diol | (10S,11S)-Juvenile Hormone I diol phosphate |

Juvenile Hormone Diol Kinase (JHDK) and Juvenile Hormone Diol Phosphotransferase (JHDPT) in this compound Metabolism

The final stage of this compound catabolism is catalyzed by the enzyme Juvenile Hormone Diol Kinase (JHDK), also referred to as Juvenile Hormone Diol Phosphotransferase (JHDPT). wikipedia.orgnih.gov This enzyme is responsible for the phosphorylation of JH I diol, converting it into the highly polar and inactive metabolite, JH I diol phosphate. scispace.comwikipedia.org This phosphorylation is a critical step, effectively representing the terminal point of JH inactivation before excretion. scispace.commdpi.com

JHDK was first identified and characterized from the Malpighian tubules of the tobacco hornworm, Manduca sexta. wikipedia.org Research demonstrated that JHDK is a cytosolic protein that functions as a homodimer, with subunits having a molecular mass of approximately 20 kDa. nih.gov The enzyme exhibits high specificity and catalytic efficiency for JH diols. nih.govresearchgate.net

Detailed kinetic studies have shown a particular preference for the diol of JH I as a substrate compared to the diols of other JH homologs like JH II and JH III. wikipedia.orgnih.gov This suggests a specific adaptation for the efficient clearance of JH I in insects where it is the major JH form. The enzyme requires both Mg2+ and a phosphate donor, typically ATP, for its activity. wikipedia.orgnih.gov The reaction proceeds via a sequential mechanism where the enzyme binds both the JH diol and the MgATP complex before catalyzing the transfer of the phosphate group. nih.gov The discovery of this kinase activity revealed a crucial pathway for hormone inactivation, highlighting that the phosphate conjugate of JH I diol is a principal end product of JH I metabolism in vivo. scispace.com

Table 1: Kinetic Properties of Manduca sexta Juvenile Hormone Diol Kinase (JHDK)

Data sourced from studies on Manduca sexta JHDK. wikipedia.orgnih.gov

Regulation of this compound Metabolic Enzymes

The regulation of enzymes that metabolize this compound is fundamental to controlling its titer and, consequently, the developmental transitions it governs. zju.edu.cnfrontiersin.org The expression and activity of JHE, JHEH, and JHDK are precisely controlled during an insect's life cycle.

The regulation of JHE has been extensively studied and is known to be closely linked to JH levels themselves. bionity.com In many lepidopteran species, a peak of JHE activity in the hemolymph is observed just before the commitment to pupation, contributing to the sharp decline in the JH I titer that is necessary for metamorphosis to proceed. wikipedia.org The induction of JHE can be triggered by JH itself, indicating a feedback mechanism. wikipedia.org

The expression of JHEH is also tied to JH titers. nih.gov Like JHE, JHEH is a key regulatory enzyme in JH degradation, and its upregulation is often associated with periods of low JH, such as during reproductive diapause. nih.gov

In contrast to JHE and JHEH, the regulation of JHDK appears to follow a different pattern. Studies in the silkworm, Bombyx mori, have shown that while JHDK is highly expressed in tissues like the midgut, its mRNA expression remains at a constant level throughout larval development. nih.gov This suggests that JHDK may be a constitutive enzyme, at least at the transcriptional level, and not directly regulated by fluctuating JH titers. nih.gov This constitutive presence would ensure the rapid phosphorylation and removal of any JH diol produced by the actions of JHE and JHEH. zju.edu.cnnih.gov However, some research points towards potential feedback regulation within the entire JH metabolic pathway, where the suppression of one degradation enzyme can lead to the upregulation of others. mdpi.com For instance, the suppression of JHDK in Heortia vitessoides resulted in increased expression of JHE and JHEH. mdpi.com

Table 2: Tissue-Specific Expression of JH Degradation Enzymes in Bombyx mori

Expression patterns indicate where JH I degradation primarily occurs. zju.edu.cnresearchgate.net

Molecular Mechanisms of 10r,11s Juvenile Hormone I Action

(10R,11S)-Juvenile Hormone I Receptor Identification and Characterization

The primary intracellular receptor for juvenile hormones, including (10R,11S)-JH I, is the Methoprene-tolerant (Met) protein. cas.czresearchgate.net Met belongs to the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors, a class of proteins distinct from the nuclear receptors that mediate the actions of steroid hormones. cas.czmdpi.com The identification of Met as the JH receptor was a significant breakthrough in understanding JH signaling. cas.cz In some insects, such as Drosophila melanogaster, a paralog of Met called Germ-cell expressed (Gce) also functions as a JH receptor. cas.czfrontiersin.org

Structural Biology of this compound Receptor Complexes

Domain Architecture : The Met receptor is a modular protein containing a bHLH domain, a PAS-A domain, and a PAS-B domain. pnas.org The C-terminal PAS-B domain has been identified as the ligand-binding domain. pnas.org

Receptor Dimerization : In the absence of a ligand, Met can exist as a homodimer. pnas.org Upon binding of JH to the PAS-B domain, Met undergoes a conformational change. pnas.org This change facilitates the dissociation of the Met-Met homodimer and promotes its heterodimerization with a partner bHLH-PAS protein, known as Taiman (Tai) in Drosophila or steroid receptor coactivator (SRC) in other insects. cas.czpnas.orgpnas.org This ligand-dependent dimerization is a key step in the activation of the receptor complex. pnas.org

Purification and Characterization of the Receptor Complex : Methods have been developed for the high-yield expression and purification of the JH receptor (JHR) complex, consisting of Met and Tai, from insect cells. nih.govnih.govresearchgate.net Biochemical analyses of the purified complex from the beetle Tribolium castaneum have confirmed that it is a 1:1 heterodimer of Met and Tai proteins, and this complex is stabilized by the presence of a JH agonist. nih.govnih.gov The purified complex is functional, capable of binding both the JH ligand and its specific DNA response elements. nih.govnih.gov

Intracellular Signaling Pathways Mediated by this compound

The binding of (10R,11S)-JH I to its receptor initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function. These signaling pathways can be broadly categorized into genomic and non-genomic actions.

Transcriptional Regulation by this compound Signaling

The primary and best-characterized mode of JH action is through the regulation of gene transcription. mdpi.com

The JH/Met/Tai Complex and Target Genes : The JH-liganded Met-Tai heterodimer acts as a transcription factor. cas.cz This complex binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby activating their transcription. pnas.orgnih.gov One of the most important target genes directly induced by the JH-receptor complex is Krüppel-homolog 1 (Kr-h1). cas.czpnas.orgpnas.org Kr-h1 is a zinc-finger transcription factor that plays a critical role in repressing metamorphosis. cas.cz The induction of Kr-h1 by JH is a primary response, occurring rapidly and not requiring new protein synthesis. pnas.org

Juvenile Hormone Response Elements (JHREs) : A specific JHRE has been identified in the promoter of the Bombyx mori Kr-h1 gene. pnas.org This element contains a canonical E-box sequence (GGCCTCCACGTG), which is a typical binding site for bHLH transcription factors like Met. pnas.org

Non-Genomic Actions of this compound

In addition to its direct effects on gene transcription, JH can also elicit rapid, non-genomic responses that are initiated at the cell membrane. frontiersin.orgnih.govnih.gov These pathways often involve second messengers and protein kinases, and they can modulate the genomic actions of JH.

Membrane-Associated Signaling : Evidence suggests that JH can activate signaling pathways through putative membrane receptors, which may be receptor tyrosine kinases (RTKs). frontiersin.orgnih.govnih.gov This leads to the activation of the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govpnas.org These second messengers, in turn, activate protein kinase C (PKC) and increase intracellular calcium levels, leading to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII). nih.govpnas.org

Crosstalk with Genomic Signaling : The non-genomic and genomic pathways of JH action are interconnected. nih.govpnas.org The kinases activated by the membrane-initiated pathway, such as CaMKII and PKC, can phosphorylate components of the intracellular receptor complex, including Met and Tai. cas.cznih.gov This phosphorylation can enhance the transcriptional activity of the Met-Tai heterodimer, for instance, by increasing its ability to bind to JHREs. nih.govpnas.org

Co-Regulators and Accessory Proteins in this compound Signaling

The signaling cascade initiated by (10R,11S)-JH I involves a number of co-regulator and accessory proteins that modulate the activity of the core receptor complex.

Physiological and Developmental Roles of 10r,11s Juvenile Hormone I in Insects

Regulation of Insect Metamorphosis by (10R,11S)-Juvenile Hormone I

The defining role of this compound, and other JHs, is the control of metamorphosis, the remarkable transformation from a larval to an adult form. JH I acts as a "status quo" hormone in immature insects, ensuring that a molt results in another larval instar rather than proceeding to the pupal and adult stages. This is achieved through a complex interplay with the molting hormone, ecdysone (B1671078).

High titers of JH I during the larval stages maintain the juvenile characteristics. In the presence of JH I, a pulse of ecdysone triggers a molt that produces a larger larva. However, as the larva reaches its final instar, the production of JH I decreases significantly. This decline in the JH I titer is a critical signal that allows the next ecdysone pulse to initiate metamorphosis, leading to pupation and ultimately the emergence of the adult insect. The complete absence of JH is necessary for the formation of the adult.

The molecular action of JH I involves a receptor complex. The intracellular receptor for JH, Methoprene-tolerant (Met), is a key protein that, upon binding JH I, partners with another protein called Taiman (Tai). This activated JH-Met/Tai complex then influences the expression of genes that suppress the metamorphic program initiated by ecdysone. Studies in various insects, including the tobacco hornworm (Manduca sexta) and the fruit fly (Drosophila melanogaster), have shown that proteins involved in the ecdysone and juvenile hormone signaling pathways can interact, suggesting a direct cross-talk mechanism between these two crucial hormonal systems.

Table 1: Interaction between this compound and Ecdysone in Metamorphosis

| Developmental Stage | (10R,11S)-JH I Titer | Ecdysone Pulse | Outcome of Molt |

| Early Larval Instars | High | Present | Larva-to-larva molt |

| Final Larval Instar | Decreasing/Low | Present | Larva-to-pupa transition (Pupation) |

| Pupal Stage | Absent | Present | Pupa-to-adult transition (Eclosion) |

Role of this compound in Reproductive Processes

In adult insects, the function of this compound pivots from developmental control to the regulation of reproduction. It acts as a primary gonadotropic hormone in most insect species, essential for both female and male reproductive success.

In adult females of most insect species, JH I is indispensable for oogenesis (egg development) and vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes. After emergence, the female insect's corpora allata begin to secrete JH I, which stimulates the fat body (an organ analogous to the vertebrate liver) to synthesize vitellogenin (Vg), the main yolk protein precursor.

This newly synthesized Vg is released into the hemolymph and transported to the ovaries. JH I also facilitates the uptake of Vg by the developing oocytes. It induces a condition known as "patency," where the follicular epithelial cells surrounding the oocyte develop intercellular spaces, allowing the large Vg molecules to pass through and be absorbed by the oocyte via receptor-mediated endocytosis.

Recent research in the migratory locust (Locusta migratoria) has revealed that JH I triggers a signaling cascade that remodels cell junctions between follicular cells, leading to the enlargement of these intercellular channels for Vg transport. Furthermore, in Drosophila, JH signaling is known to induce the expression of extracellular matrix genes like laminin (B1169045) and collagen IV, which are crucial for the structural integrity and contraction of ovarian muscles, processes necessary for ovulation.

In male insects, this compound plays a vital role in reproductive maturation and function, particularly in the development and activity of the male accessory glands (MAGs). These glands produce seminal fluid proteins, also known as accessory gland proteins (Acps), which are transferred to the female during mating and can influence her physiology and behavior.

Table 2: Effects of this compound on Insect Reproduction

| Sex | Target Tissue | Primary Function Regulated by (10R,11S)-JH I |

| Female | Fat Body | Synthesis of Vitellogenin (yolk protein precursor). |

| Female | Ovarian Follicular Epithelium | Induction of "patency" for vitellogenin uptake. |

| Female | Ovarian Muscles | Induction of extracellular matrix genes for ovulation. |

| Male | Male Accessory Glands (MAGs) | Maturation and synthesis of seminal fluid proteins (Acps). |

This compound in Insect Polymorphism and Phase Variation

This compound is a key regulator of polymorphism, the phenomenon where a single species exhibits multiple distinct forms or "morphs." This hormonal control allows insect populations to adapt to varying environmental or social conditions.

A classic example is caste determination in social insects like ants and bees. The developmental fate of a larva—whether it becomes a reproductive queen or a non-reproductive worker—is often determined by its nutritional intake, which in turn influences JH I titers at critical developmental periods. In many ant species, larvae destined to become queens receive a richer diet, leading to higher JH I levels, which promotes the development of reproductive organs and other queen-like characteristics. In the ant Harpegnathos saltator, for instance, application of a JH analog during the third and fourth larval instars can induce queen development, highlighting a sensitive period for JH action late in larval life.

JH I is also implicated in phase polymorphism, most notably in locusts. Locusts can exist in two extreme phases: a solitary phase and a gregarious phase, which differ in coloration, morphology, and behavior. JH appears to play a significant role in mediating these differences. Studies in the migratory locust, Locusta migratoria, have shown that JH levels differ between the phases and that manipulating JH can influence phase-related characteristics. For example, application of a JH analog can suppress the typical aggregation behavior of gregarious locusts, shifting their olfactory responses and making them behave more like solitary individuals.

Wing polymorphism in insects like crickets and aphids is another area where JH I is influential. In many species, individuals can develop as either long-winged (macropterous) morphs capable of dispersal or short-winged (brachypterous) or wingless (apterous) morphs that are flightless but often have higher fecundity. The "classical model" suggests that a high JH titer during a critical period of nymphal development can suppress full wing growth, leading to the short-winged form.

Table 3: Role of this compound in Major Polymorphisms

| Type of Polymorphism | Example Insect(s) | Role of High (10R,11S)-JH I Titer | Resulting Phenotype |

| Caste Determination | Ants, Bees | Promotes reproductive development in well-fed larvae | Queen |

| Phase Polyphenism | Locusts | Modulates behavior and olfactory responses | Shifts towards solitary-like behavior |

| Wing Polymorphism | Crickets, Aphids | Suppresses full wing and flight muscle development | Short-winged (Brachypterous) or Wingless (Apterous) Morph |

This compound Effects on Insect Behavior

Beyond development, this compound significantly modulates adult insect behavior, particularly behaviors associated with reproduction and social organization. In many species, JH I acts as a master regulator, coordinating physiological readiness for reproduction with the expression of corresponding behaviors.

Mating behavior is strongly influenced by JH I. In many lepidopteran species, the production and release of sex pheromones by females to attract mates are dependent on JH. Similarly, male responsiveness to these pheromones can also be under JH control. The hormone primes the nervous system and sensory organs to be receptive to mating-related cues.

In social insects like the honey bee, JH's role has evolved to regulate the division of labor among workers. A well-studied phenomenon is the age-related polyethism in worker honey bees, where young bees perform tasks inside the hive (e.g., nursing brood) and older bees transition to foraging outside. This behavioral transition is accompanied by a significant increase in JH titers. This rise in JH is associated with structural changes in the mushroom bodies of the brain, a region linked to learning and memory, suggesting JH helps mediate the neural plasticity required for complex tasks like foraging. Aggressive behavior, such as that seen in guard bees, has also been correlated with high JH levels.

Homeostatic Functions of this compound

This compound also performs crucial homeostatic functions, helping insects manage metabolic resources, respond to stress, and navigate unfavorable environmental conditions through diapause.

JH I is a key player in regulating reproductive diapause, a state of arrested development and metabolism that allows adult insects to survive harsh conditions like winter. The entry into diapause is typically triggered by environmental cues (e.g., short day length) and is characterized by very low or absent JH levels. This lack of JH halts reproductive development and shifts metabolism towards the accumulation of energy reserves, such as lipids. Application of a JH analog can often terminate diapause and re-initiate reproductive processes.

The hormone is also involved in metabolic regulation and stress resistance. In the red flour beetle, Tribolium castaneum, JH and insulin-like signaling pathways interact to control energy homeostasis. Reduced JH levels can lead to decreased metabolism of lipids and carbohydrates, which helps the insect survive periods of starvation. Specifically, JH has been shown to regulate trehalose (B1683222) homeostasis; trehalose is the primary blood sugar in insects and plays a protective role during stress. By controlling the expression of trehalose transporters and the enzyme trehalase, JH helps manage the availability and utilization of this crucial energy source. There is also evidence suggesting that a lack of JH may confer resistance to oxidative stress.

Metabolic Homeostasis in Relation to this compound

This compound plays a pivotal role in orchestrating metabolic homeostasis, primarily through its action on the fat body, an organ analogous to the vertebrate liver and adipose tissue. nih.gov The fat body is the central site for the synthesis, storage, and mobilization of proteins, lipids, and carbohydrates. nih.govcolab.wsscilit.com JH I, which along with JH II is predominantly found in Lepidoptera, modulates these metabolic pathways in coordination with nutritional signals and other key hormones, such as insulin-like peptides (ILPs) and 20-hydroxyecdysone (B1671079) (20E), to meet the energetic demands of growth, metamorphosis, and reproduction. wikipedia.orgresearchgate.netfrontiersin.orgnih.gov

Protein Metabolism

A primary and well-documented metabolic function of JH I is the stimulation of protein synthesis in the fat body. colab.wsscilit.com This is most evident in its regulation of vitellogenin (Vg), the precursor to the major egg yolk protein vitellin. wikipedia.orgnih.gov In many female insects, including the Lepidopteran Helicoverpa zea, a high titer of JH is essential to initiate and maintain the synthesis of vitellogenin in the fat body during reproductive maturation. tandfonline.comfrontiersin.org Application of a JH analogue can restore vitellogenin production in females that were prevented from producing their own JH, demonstrating the hormone's direct regulatory role. tandfonline.com The synthesized vitellogenin is then secreted into the hemolymph for uptake by developing oocytes. scielo.br

Beyond vitellogenin, JH influences the synthesis of a wide array of other proteins. In some species, it stimulates the production of proteins in the male accessory glands. scielo.br Conversely, JH can also act as a suppressor of protein synthesis. In the cabbage looper, Trichoplusia ni, the decline of the JH titer during the final larval stadium leads to a dramatic increase in the abundance of a specific acidic, juvenile hormone-suppressible protein (AJSP-1) in the hemolymph. bohrium.com Treatment with a JH analogue strongly suppresses the mRNA transcript for this protein, indicating that JH I acts at the level of gene expression to prevent its production until the onset of metamorphosis. bohrium.com

Table 1: Effect of Juvenile Hormone on the Synthesis of Key Proteins in Insects

| Insect Model | Experimental Condition/Stage | Target Protein(s) | Observed Effect on Synthesis | Reference(s) |

|---|---|---|---|---|

| Helicoverpa zea (Corn earworm) | Decapitated pharate adults + Methoprene (JHA) treatment | Apo-vitellogenin-I (165 kDa) | Restored production | tandfonline.com |

| Blaberus discoidalis (Cockroach) | Decapitated females + Methoprene (JHA) treatment | Secreted fat body proteins | Stimulated synthesis of specific polypeptides | nih.gov |

| Leucophaea maderae (Cockroach) | Oöcyte maturation (active corpora allata) | Female-specific protein (Yolk protein) | Stimulated synthesis and release from fat body | capes.gov.br |

| Trichoplusia ni (Cabbage looper) | Last larval stadium (declining JH titer) | Acidic JH-suppressible protein (AJSP-1) | Strong induction of mRNA and protein | bohrium.com |

Lipid and Carbohydrate Metabolism

JH I is a central regulator of energy metabolism, influencing the balance between the storage and utilization of lipids and carbohydrates. researchgate.netresearcher.life Its actions are often intertwined with the insulin/IGF-1 signaling (IIS) pathway. plos.orgnih.gov In the red flour beetle, Tribolium castaneum, JH regulates trehalose homeostasis; a reduction in JH levels or its action leads to decreased expression of the enzyme trehalase in the fat body. plos.org This slows the conversion of trehalose—the main blood sugar in insects—to glucose, affecting energy availability. plos.org

Table 2: Influence of Juvenile Hormone on Lipid and Carbohydrate Metabolism in Insects

| Insect Model | Experimental Condition | Metabolite/Process | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Tribolium castaneum (Red flour beetle) | RNAi knockdown of JH biosynthesis or receptor genes | Trehalase mRNA in fat body | Decreased expression | plos.org |

| Tribolium castaneum (Red flour beetle) | RNAi knockdown of JH biosynthesis or receptor genes | Lipid and carbohydrate metabolism rate | Decreased | plos.org |

| Gryllus firmus (Cricket) | Treatment of flight-capable morph with Methoprene (JHA) | In vivo triglyceride biosynthesis | Decreased | unl.edu |

| Gryllus firmus (Cricket) | Treatment of flight-capable morph with Methoprene (JHA) | In vivo fatty acid oxidation | Increased | unl.edu |

| Locusta migratoria (Migratory locust) | High-dose JH mimic application | Flight capacity | Suppressed | researcher.life |

| Locusta migratoria (Migratory locust) | High-dose JH mimic application | Vitellogenesis | Stimulated | researcher.life |

Advanced Research Methodologies for 10r,11s Juvenile Hormone I Studies

Analytical Techniques for (10R,11S)-Juvenile Hormone I and Its Metabolites

The lipophilic nature and typically low physiological concentrations of this compound (JH I) necessitate highly sensitive and specific analytical methods for its study. plos.org Over the years, techniques have evolved from less specific bioassays to precise chemical and immunological assays. plos.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of JH I. d-nb.info Its primary role is to separate the hormone from complex biological extracts containing other lipids and related compounds. pnas.org Reversed-phase HPLC (RP-HPLC) is commonly used, where the lipophilic JH I interacts with a nonpolar stationary phase and is eluted with a polar mobile phase. pnas.org

For quantification, HPLC is often coupled with a sensitive detector. Due to the lack of a strong chromophore in the JH I molecule, detection often requires derivatization with fluorescent tags. plos.org This process involves chemically modifying the hormone to attach a fluorescent molecule, which can then be detected with high sensitivity by a fluorescence detector (HPLC-FD). plos.org Furthermore, HPLC serves as an essential purification step before the definitive identification and quantification by mass spectrometry. d-nb.infopnas.org In a foundational study, high-resolution liquid chromatography was instrumental in purifying JH I from the in vitro cultures of Manduca sexta corpora allata, enabling its initial identification. pnas.org

Table 1: Comparison of HPLC-based Methods for Juvenile Hormone Analysis

| Method | Principle | Advantages | Common Application |

|---|---|---|---|

| RP-HPLC-UV | Separation on a nonpolar column with detection via UV absorbance. | Simple, robust. | Analysis of synthetic standards; less common for biological samples due to low sensitivity. |

| RP-HPLC-FD | Separation followed by detection of fluorescently-tagged hormone. | High sensitivity (femtomole range). plos.org | Quantification in minute biological samples like hemolymph or single glands. plos.org |

| LC-MS | HPLC system coupled directly to a mass spectrometer. | High specificity and sensitivity; provides structural information. | Definitive identification and quantification of JH I and its metabolites in biological extracts. researchgate.netd-nb.info |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification and profiling of JH I. researchgate.net The technique involves vaporizing the sample, separating its components in a gaseous state using a capillary column, and then detecting them with a mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that confirms the identity of the compound. nih.gov

GC-MS analysis was critical in confirming the structure of JH I biosynthesized by the ring gland of Drosophila melanogaster. nih.gov To enhance separation, especially of different stereoisomers, chiral capillary columns can be employed. This approach was successfully used to distinguish between different diastereomers of a novel juvenile hormone, demonstrating the technique's high resolution. acs.org The combination of the retention time from the GC and the mass spectrum from the MS provides extremely high confidence in the identification of JH I, even in complex mixtures. sinica.edu.tw

Radioimmunoassay and Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection

Immunoassays, which utilize the specific binding between an antibody and an antigen, offer highly sensitive methods for detecting JH I.

Radioimmunoassay (RIA) has been a well-established technique for hormone quantification. researchgate.net The assay is typically competitive, where the JH I in a sample competes with a known amount of radioactively labeled JH I for binding to a limited number of specific antibodies. nih.govmybiosource.com After separation of the antibody-bound and free hormone, the amount of radioactivity in the bound fraction is measured. This level is inversely proportional to the concentration of unlabeled JH I in the sample. mybiosource.com The sensitivity of RIAs for juvenile hormones has been significantly enhanced by developing polyclonal antisera that recognize JH I and by using high-specific-activity radiotracers, such as (10R,11S)-[methyl-³H]-JH II. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) functions on a similar principle to RIA but uses an enzyme-linked antigen or antibody and a colorimetric substrate for detection instead of a radioisotope. elisakits.co.uk This avoids the need for radioactive materials and specialized handling. elisakits.co.ukiaea.org In a competitive ELISA for JH I, microplate wells are coated with anti-JH I antibodies. The sample containing JH I is added along with a known quantity of enzyme-conjugated JH I. The two forms of the hormone compete for antibody binding. After washing, a substrate is added that produces a colored product, with the color intensity being inversely proportional to the amount of JH I in the original sample. While RIAs have been criticized for potential variability and antibody cross-reactivity, both immunoassays provide valuable tools for rapid and sensitive detection. plos.orgelisakits.co.uk

Isotope Labeling and Tracing in this compound Research

Isotope labeling is a fundamental research methodology used to investigate the biosynthesis, metabolism, and mode of action of (10R,11S)-JH I. This technique involves incorporating a stable or radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H), into the hormone molecule or its precursors. researchgate.netpnas.org

A classic application of this method was demonstrating the biosynthetic pathway of JH I. By providing cultured corpora allata with S-[methyl-¹⁴C]methionine, researchers showed that the radiolabel was specifically incorporated into the methoxycarbonyl group of the newly synthesized JH I. pnas.org This confirmed methionine as the donor of the ester methyl group. acs.org Similarly, ³H-labeled JH I has been injected into insects to trace its metabolic fate. researchgate.net The labeled hormone and its breakdown products can be separated by techniques like HPLC and identified, revealing the pathways of hormone degradation and excretion. researchgate.net Labeled hormones are also indispensable for other research applications, including as tracers in radioimmunoassays and in photoaffinity labeling studies to identify specific JH-binding proteins in tissues. nih.govnih.gov

In Vitro and Ex Vivo Organ Culture Systems for this compound Studies

Studying the biosynthesis of (10R,11S)-JH I in a controlled environment, free from the complex systemic interactions of a living organism, is achieved through organ culture systems. These in vitro techniques have been pivotal in understanding the endocrine glands responsible for hormone production.

Corpora Allata Culture for this compound Biosynthesis Studies

The corpora allata (CA) are the primary endocrine glands that synthesize and secrete juvenile hormones. pnas.orgplos.org The in vitro culture of these glands is a powerful technique for studying the biosynthesis of (10R,11S)-JH I directly. pnas.org The methodology involves the careful dissection of the corpora allata from an insect, often from the larval or adult stage, and placing them in a defined culture medium that provides the necessary nutrients for survival and hormonal activity. nih.govusda.gov

To study biosynthesis, radiolabeled precursors, such as [¹⁴C]acetate, [¹⁴C]propionyl-CoA, or [³H]methionine, are added to the culture medium. pnas.orgresearchgate.net The glands take up these precursors and incorporate them into JH I. After a set incubation period, the hormones secreted into the medium are extracted, purified by HPLC, and quantified, often by liquid scintillation counting of the radiolabel. pnas.orgusda.gov This approach has been used to:

Identify JH I as a natural product of the CA of Manduca sexta. pnas.org

Determine the substrate specificity of the biosynthetic enzymes. researchgate.net

Investigate the regulation of JH synthesis by stimulatory (allatotropins) and inhibitory (allatostatins) neuropeptides. fiu.edu

Study the expression of genes involved in the JH biosynthetic pathway within the gland itself. plos.org

Table 2: Key Findings from Corpora Allata (CA) Culture Studies

| Insect Species | Key Finding | Research Focus | Citation |

|---|---|---|---|

| Manduca sexta | Identified JH I and JH II as products of in vitro CA culture. | Hormone Identification | pnas.org |

| Manduca sexta | Showed conversion of acetyl-CoA and propionyl-CoA to mevalonate (B85504) and homomevalonate by CA homogenates. | Biosynthetic Pathway | researchgate.net |

| Hyalophora cecropia | Demonstrated that CA secrete JH-acids which are then methylated to active JH in accessory sex glands (in co-culture). | Tissue Interaction | usda.gov |

| Aedes aegypti | Revealed the stimulatory effect of farnesoic acid and neuropeptides on JH III biosynthesis by cultured CA. | Regulation of Synthesis | fiu.edu |

| Drosophila melanogaster | Used cultured ring glands (containing CA) to identify JHB₃ as the major JH. | Hormone Identification | nih.gov |

Target Tissue Responses to this compound in Organ Culture

Organ culture provides a powerful in vitro system to study the direct effects of this compound on specific target tissues, isolated from the complex systemic environment of the whole organism. This methodology allows for the controlled application of the hormone and the observation of subsequent cellular and molecular responses.

One of the primary applications of organ culture in JH research is the study of glands responsible for hormone production, such as the corpora allata. pnas.orgnih.gov For instance, corpora allata from the tobacco hornworm moth, Manduca sexta, have been successfully cultured to produce and secrete juvenile hormones, including JH I. pnas.orgnih.govpnas.org These in vitro systems have been instrumental in identifying the types of JHs produced by a particular species and in studying the biosynthetic pathways. pnas.orgnih.gov The addition of radiolabeled precursors, like [¹⁴C]methionine, to the culture medium allows for the tracking of their incorporation into the final hormone products, confirming their de novo synthesis by the cultured glands. pnas.orgnih.gov

Beyond hormone synthesis, organ culture is used to investigate the response of various target tissues to JH I. For example, larval organs from Drosophila melanogaster have been cultured to identify genes that are regulated by juvenile hormones. nih.gov In these experiments, organs are treated with (10R)-Juvenile Hormone III, and changes in gene expression are monitored using techniques like Northern blot analysis. nih.gov Such studies have revealed that specific genes can be induced by JH in the absence of other hormones like 20-hydroxyecdysone (B1671079) (20E), and even independently of new protein synthesis, suggesting a direct genomic response. nih.gov

The table below summarizes findings from organ culture studies investigating tissue-specific responses to juvenile hormones.

| Cultured Organ/Tissue | Insect Species | Hormone Applied | Observed Response |

| Corpora Allata | Manduca sexta | - | Production and secretion of JH II and JH III. pnas.orgnih.govpnas.org |

| Larval Organs | Drosophila melanogaster | (10R)-Juvenile Hormone III | Induction of specific gene expression (e.g., E74B, pepck, CG14949). nih.gov |

| Accessory Sex Gland (ASG) | Hyalophora cecropia | - | Methylation of JH-I-acid to produce JH I. usda.gov |

These organ culture systems provide a controlled environment to dissect the direct actions of this compound on its target tissues, offering valuable insights into its regulatory roles in insect physiology.

Genetic and Molecular Tools in this compound Research

The advent of powerful genetic and molecular tools has revolutionized the study of this compound signaling pathways. These techniques allow for the precise manipulation of genes encoding key components of the JH synthesis and response machinery, providing definitive evidence for their in vivo functions.

CRISPR/Cas9 technology has emerged as a transformative tool for creating targeted mutations in genes involved in the JH pathway. nih.gov This approach allows researchers to generate knockout mutants for specific genes and observe the resulting phenotypes, thereby elucidating the gene's function.

For example, CRISPR/Cas9 has been used to knock out the gene encoding the JH receptor, Methoprene-tolerant (Met), in the yellow fever mosquito, Aedes aegypti. pnas.org The resulting Met knockout larvae displayed precocious development of pupal characteristics and died before pupation, demonstrating the critical role of the JH receptor in preventing premature metamorphosis. pnas.org Similarly, in the silkworm, Bombyx mori, CRISPR/Cas9-mediated knockout of juvenile hormone esterase, an enzyme that degrades JH, resulted in extended larval growth. nih.gov

The table below provides examples of genes in the JH pathway that have been targeted by CRISPR/Cas9 and the resulting phenotypic effects.

| Target Gene | Insect Species | Phenotypic Effect of Knockout | Reference |

| Methoprene-tolerant (Met) | Aedes aegypti | Precocious development of pupal cuticle, larval mortality. pnas.org | pnas.org |

| Juvenile hormone acid methyltransferase (jhamt) | Bombyx mori | Larval lethality in early instars. mdpi.com | mdpi.com |

| Juvenile hormone esterase (jhe) | Bombyx mori | Extended larval growth. nih.gov | nih.gov |

| Dead ringer (Dri) | Bombyx mori | Disrupted metamorphosis. oup.com | oup.com |

| Cadherin 96ca (Cad96ca) | Helicoverpa armigera | Early pupation. elifesciences.org | elifesciences.org |

| Fibroblast growth factor receptor 1 (Fgfr1) | Helicoverpa armigera | Early pupation. elifesciences.org | elifesciences.org |

These gene-editing studies provide powerful genetic evidence for the functions of individual components within the this compound synthesis and signaling pathways.

RNA interference (RNAi) is another widely used reverse genetics tool for studying gene function in the context of JH signaling. nih.gov By introducing double-stranded RNA (dsRNA) corresponding to a target gene, the endogenous mRNA is degraded, leading to a "knockdown" of gene expression. nih.gov

Furthermore, RNAi has been used to investigate the function of downstream effectors in the JH pathway. Knockdown of Krüppel-homolog 1 (Kr-h1), a transcription factor induced by JH, in Rhodnius prolixus larvae led to the precocious development of adult features. plos.org

The following table summarizes key findings from RNAi studies on JH signaling components.

| Target Gene | Insect Species | Phenotypic Effect of Knockdown | Reference |

| Methoprene-tolerant (Met) | Tribolium castaneum | Precocious pupation. pnas.org | pnas.org |

| Methoprene-tolerant (Met) and Taiman (Tai) | Rhodnius prolixus | Inhibition of egg production. nih.gov | nih.gov |

| Krüppel-homolog 1 (Kr-h1) | Rhodnius prolixus | Precocious development of adult features. plos.org | plos.org |

| Juvenile hormone acid methyl transferase (jhamt) | Aedes aegypti | Inhibition of egg development and delayed adult eclosion. nih.gov | nih.gov |

| Juvenile hormone diol kinase (JHDK) and Juvenile hormone epoxide hydrolase (JHEH) | Anthonomus grandis | Increased mortality and interrupted metamorphosis. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

Stereoselective Synthesis of this compound and Its Analogs for Research Applications

The precise stereochemistry of the epoxide group at the C10 and C11 positions is critical for the biological activity of Juvenile Hormone I. Therefore, the ability to synthesize the specific (10R,11S) enantiomer is paramount for research applications.

Several enantioselective synthesis strategies have been developed to produce optically pure this compound. These methods often rely on asymmetric reactions to establish the chiral centers with high stereocontrol.

One prominent approach involves the Sharpless asymmetric epoxidation. This method utilizes a chiral catalyst to introduce the epoxide group onto an achiral allylic alcohol precursor with high enantioselectivity. researchgate.net This pivotal step generates a chiral epoxy alcohol intermediate, which can then be further elaborated to yield the final (10R,11S)-JH I molecule. researchgate.net

Another successful strategy employs enzymatic reactions. For example, the enantioselective reduction of a cyclic ketone by yeast, such as Pichia terricola, has been used as a key step in the synthesis of both (+)-JH I and (+)-JH II. capes.gov.br This biocatalytic approach offers a highly selective means of generating the required chiral building blocks.

A different synthetic route, known as the Claisen rearrangement, has also been utilized for a short and stereoselective synthesis of the cecropia juvenile hormone. pnas.org

The table below outlines some of the key methodologies for the enantioselective synthesis of this compound.

| Synthesis Methodology | Key Reagents/Steps | Advantage | Reference |

| Sharpless Asymmetric Epoxidation | (Z)-allylic alcohol, titanium tetraisopropoxide, diethyl tartrate, t-butyl hydroperoxide | High enantiomeric excess (>95%). researchgate.net | researchgate.net |

| Yeast-Mediated Reduction | Pichia terricola yeast, 2-ethyl-2-methyl-1,3-cyclohexanedione | Biocatalytic and highly enantioselective. capes.gov.br | capes.gov.br |

| Claisen Rearrangement | Methyl 6-hydroxy-3-methyl-7-methylene-2-trans-nonenoate, dimethyl ketal of 3-chloro-3-methyl-2-pentanone | Short and stereoselective synthesis. pnas.org | pnas.org |

These sophisticated synthetic methods provide researchers with access to enantiomerically pure this compound, which is essential for accurately studying its biological functions.

To trace the metabolic fate of this compound and to characterize its binding to receptors and other proteins, it is necessary to prepare labeled versions of the hormone. Radiolabeling, particularly with tritium (³H), is a common strategy to achieve this.

The synthesis of high specific activity, optically pure tritiated JH I has been accomplished. pnas.org One method involves the selective homogeneous tritiation of a vinyl group in a precursor molecule. researchgate.net This approach allows for the introduction of tritium atoms in the final steps of the synthesis, resulting in a product with high radiochemical purity and specific activity. researchgate.net

The availability of such labeled hormones is crucial for a variety of biochemical assays. For example, radiolabeled (10R,11S)-JH I has been used in competitive binding assays to determine the binding affinity of different enantiomers to hemolymph binding proteins in Manduca sexta. researchgate.net These studies have shown that the natural (10R,11S) enantiomer has a higher binding affinity than its unnatural counterpart. researchgate.net

Furthermore, photoaffinity labeling is another powerful technique used to identify JH binding proteins. pnas.org This method employs a photolabile analog of JH that can be covalently cross-linked to its binding protein upon exposure to UV light. pnas.org The use of radiolabeled photoaffinity analogs allows for the specific identification and subsequent characterization of these important receptor proteins. pnas.org

The development of these labeling techniques has been instrumental in advancing our understanding of JH metabolism, transport, and reception at the molecular level. nih.gov

Comparative Endocrinology of 10r,11s Juvenile Hormone I

Interspecies Variations in (10R,11S)-Juvenile Hormone I Roles and Metabolism

The type of juvenile hormone present in an insect is a significant point of interspecies variation. While several forms of JH have been identified, this compound is found almost exclusively in the order Lepidoptera (butterflies and moths), often alongside JH 0 and JH II. wikipedia.orgcabidigitallibrary.orgfrontiersin.orgbionity.com In contrast, the majority of other insect orders, such as Diptera, Hymenoptera, and Orthoptera, primarily utilize Juvenile Hormone III (JH III) as their main, and often sole, juvenile hormone. wikipedia.orgcabidigitallibrary.orgnih.gov This distinction underscores a fundamental divergence in the biochemical pathways of JH biosynthesis among different insect lineages.

The roles of JH, including JH I, are pleiotropic, governing processes from preventing premature metamorphosis in larvae to stimulating reproductive maturation in adults. scielo.breje.cz In larvae, the presence of JH ensures that a molt, induced by the steroid hormone ecdysone (B1671078), results in another larval instar rather than a pupa or adult. plos.orgroyalsocietypublishing.org In adults, JH is crucial for vitellogenesis (yolk production) in females and the development of accessory glands in males. wikipedia.orgscielo.br While these general functions are broadly conserved, the specific dependence on JH I is a lepidopteran characteristic.

The metabolism of JH is a critical component of its regulatory system, as the precise titer of the hormone determines its physiological effect. bionity.com The degradation of JH is primarily carried out by two types of enzymes: JH esterases (JHE), which hydrolyze the methyl ester group, and JH epoxide hydrolases (JHEH), which hydrate (B1144303) the epoxide ring. wikipedia.orgbionity.comfrontiersin.org The sequence of these enzymatic actions can vary between insect orders. In Lepidoptera, where JH I is prominent, ester cleavage by JHE typically precedes epoxide hydration by JHEH. wikipedia.org The activity of these metabolic enzymes is tightly regulated throughout development to ensure JH titers fall at the appropriate times, such as the initiation of metamorphosis. wikipedia.org Comparative genomic studies have revealed variations in the genes responsible for JH biosynthesis and metabolism, with gene duplications in the isoprenoid branch of JH biosynthesis being evident in Lepidoptera compared to other insect orders. scielo.br

Table 1: Distribution of Major Juvenile Hormone Homologs in Different Insect Orders

| Insect Order | Primary JH Homolog(s) | Representative Species |

|---|---|---|

| Lepidoptera (Butterflies, Moths) | JH I, JH II, JH 0, JH III | Manduca sexta, Hyalophora cecropia cabidigitallibrary.orgfrontiersin.org |

| Diptera (Flies) | JH III, JH III bisepoxide (JHB3) | Drosophila melanogaster, Aedes aegypti bionity.comnih.gov |

| Hymenoptera (Bees, Ants) | JH III | Apis mellifera scielo.br |

| Orthoptera (Crickets, Grasshoppers) | JH III | Gryllus bimaculatus cabidigitallibrary.org |

| Hemiptera (True Bugs) | JH III, JHSB3 | Rhodnius prolixus cabidigitallibrary.orgfrontiersin.org |

| Coleoptera (Beetles) | JH III | Tenebrio molitor sinica.edu.tw |

Evolutionary Perspectives on Juvenile Hormone Signaling Pathways

The molecular machinery that transduces the JH signal has been a subject of intense research. The core of the JH signaling pathway is now understood to involve an intracellular receptor, a bHLH-PAS protein named Methoprene-tolerant (Met). researchgate.netcas.cz Upon binding JH, Met forms a dimer with another protein, Tai (also known as FISC or SRC), and this complex then binds to specific DNA sequences to regulate the transcription of target genes. cas.cz

From an evolutionary standpoint, this core signaling module (Met-Tai) appears to be highly conserved across both hemimetabolous (incomplete metamorphosis) and holometabolous (complete metamorphosis) insects. plos.org This suggests that the fundamental mechanism of JH action was established early in insect evolution. The evolution of different developmental strategies seems to be linked not to a change in the core receptor complex, but rather to the recruitment of different downstream target genes. plos.orgroyalsocietypublishing.org

A key downstream target of the JH-Met-Tai complex is the gene Krüppel-homolog 1 (Kr-h1). cas.cznih.gov Kr-h1 acts as a repressor of adult-specifying genes, thereby maintaining the "status quo" in juvenile insects. plos.orgcas.cz The necessity of the JH/Met/Kr-h1 pathway to prevent precocious metamorphosis is a shared feature among insects with diverse life histories. plos.org One of the major evolutionary innovations in holometabolous insects, the pupal stage, was facilitated by the recruitment of the Broad-Complex (BR-C) gene into the JH signaling network, where it acts to specify pupal characteristics. plos.org

The JH receptor itself shows interesting evolutionary flexibility. The Met protein likely evolved in a common ancestor of crustaceans and insects and possesses a ligand-binding pocket that can accommodate various sesquiterpenoid molecules, including the crustacean hormone methyl farnesoate (MF), JH III, and the bulkier JH I. pnas.org Studies have shown that the evolution from MF (the likely ancestral hormone) to epoxidized forms like JH III and JH I provided a selective advantage by creating a more potent agonist for the receptor, thereby enhancing reproductive fitness. pnas.org While the Drosophila receptor Gce (a paralog of Met) can bind JH I effectively, it exhibits strong stereoselectivity for the natural (10R,11S) isomer. nih.govresearchgate.net

Cross-Talk between this compound and Other Insect Hormones

The physiological functions of JH I are not executed in isolation but are part of a complex endocrine network. The most significant and well-documented interaction is the cross-talk with the primary molting hormones, the ecdysteroids, particularly the active form, 20-hydroxyecdysone (B1671079) (20E). plos.org The interplay between JH and 20E is fundamental to the control of insect development and metamorphosis. scielo.brexlibrisgroup.com

Generally, JH and 20E have antagonistic functions concerning metamorphosis. pnas.org While 20E promotes molting and the progression to the next developmental stage, JH dictates the nature of that molt, preventing the transition to adulthood during larval life. plos.orgresearchgate.net This antagonism is achieved through a multi-layered system of cross-regulation that affects both hormone biosynthesis and signaling pathways. pnas.orgsemanticscholar.orgplos.org

Research in various insects, including Drosophila melanogaster and the fall armyworm Spodoptera frugiperda (a lepidopteran that uses JH I), has revealed a mutual inhibitory relationship between the two hormones at the level of biosynthesis. pnas.orgalfred.edu High levels of JH, acting through its downstream effector Kr-h1, can suppress the biosynthesis of ecdysone in the prothoracic gland. pnas.orggrafiati.com Conversely, a high titer of 20E can inhibit the production of JH in the corpora allata. pnas.orgplos.org This reciprocal inhibition creates a hormonal switch that is critical for the precise timing of developmental transitions, particularly the onset of metamorphosis when JH levels must decline to allow 20E to direct adult development. pnas.org

The cross-talk extends to the level of their signaling pathways. For example, JH can modulate the expression of 20E-responsive genes. plos.org The JH receptor complex (Met/Tai) and the 20E receptor complex (EcR/USP) interact with a shared set of transcription factors and co-regulators, allowing for integrated control of gene expression. nih.govplos.org In Spodoptera frugiperda, JH I and JH II were found to inhibit 20E synthesis and reduce the expression of its receptor, thereby affecting 20E signaling during the larval stage. alfred.edu

Table 2: Key Mediators in the Cross-Talk between Juvenile Hormone (JH) and 20-Hydroxyecdysone (20E)

| Molecule | Type | Role in Cross-Talk |

|---|---|---|

| Krüppel-homolog 1 (Kr-h1) | Transcription Factor | Induced by JH; represses 20E biosynthesis and response genes (e.g., E93, Br-C) to prevent metamorphosis. cas.cznih.govpnas.org |

| Ecdysone Receptor (EcR) | Nuclear Receptor | Part of the 20E receptor complex; its expression/activity can be modulated by JH signaling. exlibrisgroup.comalfred.edu |

| Ultraspiracle (USP) | Nuclear Receptor | Partner of EcR; can be a target for JH signaling components. plos.org |

| E93 | Transcription Factor | A key 20E-response gene that promotes adult development; its expression is repressed by the JH/Kr-h1 pathway. cas.cznih.gov |

| Broad-Complex (BR-C) | Transcription Factor | A 20E-response gene specifying pupal development; repressed by JH/Kr-h1 in pre-final instars. plos.orgnih.gov |

Future Directions and Unexplored Avenues in 10r,11s Juvenile Hormone I Research

Systems Biology Approaches to (10R,11S)-Juvenile Hormone I Networks

The pleiotropic effects of this compound, where a single hormone elicits varied responses in different tissues and at different developmental stages, necessitate a holistic, systems-level understanding. Future research will increasingly rely on the integration of multi-omics data to construct comprehensive models of JH I signaling networks.

Omics Technologies in JH Research: Post-genomic technologies are revolutionizing insect endocrinology by enabling the simultaneous analysis of entire sets of biological molecules. cdnsciencepub.comresearchgate.net Transcriptomics, proteomics, and metabolomics have become powerful tools for investigating the corpora allata (CA), the endocrine glands responsible for JH synthesis. nih.gov These approaches allow for a comprehensive snapshot of gene expression, protein abundance, and metabolite levels, providing insights into the regulation of JH I biosynthesis. nih.govnih.gov

Modeling JH I Pathways: A significant future direction involves the development of predictive models for JH I action. By integrating data from functional genomics and genetics, researchers can begin to unravel complex regulatory processes. cdnsciencepub.com For instance, numerical modeling has been used to predict how changes in enzyme activities and substrate concentrations affect the flux of metabolites through the JH biosynthesis pathway. nih.gov Such models can simulate the dynamic behavior of the network, predict responses to perturbations, and identify key control points. Future systems biology approaches will aim to create detailed regulatory maps that connect the synthesis and degradation of (10R,11S)-JH I to its downstream effects on gene expression and cellular function, accounting for the complex interplay with other hormonal signals like ecdysone (B1671078). researchgate.net

High-Throughput Screening for Modulators of this compound Pathways

The (10R,11S)-JH I signaling pathway is a prime target for the development of novel insect growth regulators (IGRs) for pest management. nih.govnih.gov High-throughput screening (HTS) of large chemical libraries offers a powerful strategy to identify new molecules that can either mimic (agonists) or block (antagonists) the action of JH I. nih.govresearchgate.net

Cell-Based and Yeast-Based Screening Assays: Researchers have successfully established HTS systems using insect cell lines. nih.govnih.gov A notable example is the use of a Bombyx mori cell line (BmN_JF&AR), which was engineered to report on the activation of the JH signaling pathway. nih.govnih.govresearchgate.net This system has been used to screen chemical libraries and identify both JH signaling activators (JHSAs) and inhibitors (JHSIs). nih.govnih.gov Similarly, yeast reporter gene assays (RGAs) have been developed by co-expressing the Drosophila melanogaster JH receptor components, Methoprene-tolerant (Met) and Taiman (Tai), providing a cost-effective and rapid method for screening large numbers of compounds for JH-like activity. nih.gov

Discovery of Novel Modulators: These screening efforts have already yielded promising results. Four-step HTS campaigns have identified dozens of candidate JHSIs and several JHSAs from chemical libraries. nih.govnih.gov Some of these compounds possess novel chemical structures, while others share scaffolds with known JH analogs like pyriproxyfen (B1678527) and fenoxycarb. nih.gov The compounds identified through these screens represent valuable leads for the development of next-generation IGRs.

| Screening Type | Screening System | Number of Hits/Leads | Example Compounds/Activity | Reference |

|---|---|---|---|---|

| JH Signaling Inhibitors (JHSIs) | Bombyx mori cell line (BmN_JF&AR) | 69 candidate compounds | JHSI48 caused precocious metamorphosis in B. mori larvae. | nih.govresearchgate.net |

| JH Signaling Activators (JHSAs) | Bombyx mori cell line (BmN_JF&AR) | 10 candidate compounds | Topical application of 7 compounds significantly prolonged the larval period in B. mori. | nih.govnih.gov |

| JH Agonists (JHAs) | Yeast Reporter Gene Assay (Drosophila Met-Tai) | Screening platform developed | Assay is useful for screening natural and synthetic chemical compounds. | nih.gov |

| Larvicides (including IGRs) | Automated Mosquito Larval Phenotyping | Screening platform developed | Screen of a chemical library identified larvicidal actions of tolfenpyrad. | biorxiv.orgplos.org |

Epigenetic Regulation in Response to this compound

A major frontier in JH research is understanding how epigenetic modifications translate the systemic hormonal signal of (10R,11S)-JH I into precise, cell-specific responses. uky.edu Epigenetics, which involves heritable changes in gene function without altering the DNA sequence, adds a critical layer of regulation to hormone action. frontiersin.orggatech.edu Key mechanisms under investigation include histone modifications and the role of chromatin-modifying enzymes. nih.govmdpi.com

Histone Acetylation and Deacetylation: Studies in the red flour beetle, Tribolium castaneum, have revealed that the acetylation and deacetylation of histone proteins are crucial for mediating JH action. nih.gov The enzymes responsible, histone acetyltransferases (HATs) and histone deacetylases (HDACs), act as molecular switches. uky.edu For example, the application of Trichostatin A, an HDAC inhibitor, can mimic the effect of JH by inducing the expression of JH-responsive genes like Krüppel homolog 1 (Kr-h1). pnas.org Conversely, JH itself can suppress the expression of certain HDAC genes, such as HDAC1, leading to increased histone acetylation and the activation of target genes. pnas.org

Role of Specific HDACs: Functional analyses using RNA interference (RNAi) have begun to dissect the specific roles of different HDACs. Knockdown of individual HDAC genes in Tribolium and the mosquito Aedes aegypti results in distinct and often severe developmental defects, highlighting their indispensable functions. uky.edupnas.org In Aedes aegypti, JH suppresses premature cell death in the larval midgut by inducing HDAC3. pnas.org This JH-induced HDAC3 then deacetylates histones at pro-apoptotic gene promoters, keeping them silenced during the larval stage. pnas.org The antagonistic relationship with ecdysone is also under epigenetic control, with studies in Drosophila and Bombyx showing how a switch from active H3K27 acetylation to repressive H3K27 trimethylation at key gene loci is critical for developmental transitions. pnas.org

| HDAC | Organism | Key Finding | Reference |

|---|---|---|---|

| HDAC1 | Tribolium castaneum | Knockdown leads to arrested growth and death. JH suppresses HDAC1 expression, leading to increased histone acetylation and activation of the JH response gene Kr-h1. | pnas.org |

| HDAC3 | Tribolium castaneum | Knockdown during the final larval stage results in pupal abnormalities and mortality. | uky.edu |

| HDAC3 | Aedes aegypti | JH induces HDAC3 expression to suppress apoptosis in the larval midgut by deacetylating histone H4 at pro-apoptotic genes. | pnas.org |

| HDAC11 | Tribolium castaneum | Knockdown causes arrested growth and development, similar to HDAC1 knockdown. | uky.edu |

Emerging Research Techniques in this compound Biology

Gene Editing and Functional Genomics: The advent of RNA interference (RNAi) and particularly CRISPR/Cas9-based genome editing has transformed the functional study of genes involved in JH biology. nih.govresearchgate.netmdpi.com These tools allow for targeted gene knockdown or knockout, enabling researchers to precisely determine the function of specific enzymes in the JH biosynthesis pathway (e.g., juvenile hormone acid methyltransferase), components of the signaling cascade (e.g., Methoprene-tolerant), or degradation pathways. researchgate.netmdpi.com This provides a powerful method to experimentally increase or decrease effective JH titers in vivo to study the consequences. nih.govresearchgate.net

Advanced Analytical and Imaging Methods: Progress in analytical chemistry continues to enhance the ability to detect and quantify JH homologs. Highly sensitive methods like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) allow for the detection of JHs in the low femtomole range, often from individual insects. mdpi.com This precision is crucial for correlating hormone titers with specific physiological events. Furthermore, the application of advanced microscopy and the development of biosensors will offer new ways to visualize JH signaling dynamics within specific cells and tissues in real-time, providing a deeper understanding of the spatial and temporal aspects of hormone action. The combination of these sophisticated genetic, analytical, and imaging tools will be instrumental in addressing long-standing questions about the differential tissue responses to (10R,11S)-JH I and its role in mediating phenotypic plasticity. frontiersin.org

常见问题

Q. How can systematic reviews improve hypothesis generation for understudied roles of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。